6-Bromopyrazolo[1,5-a]pyridin-2-amine

Palladium-catalyzed cross-coupling Regioselective functionalization Building block reactivity

6-Bromopyrazolo[1,5-a]pyridin-2-amine (CAS 1391821-41-2) is a heterocyclic organic compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol. It belongs to the pyrazolo[1,5-a]pyridine family—a privileged scaffold in medicinal chemistry known for its diverse kinase inhibition profiles.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 1391821-41-2
Cat. No. B1379561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromopyrazolo[1,5-a]pyridin-2-amine
CAS1391821-41-2
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESC1=CC(=CN2C1=CC(=N2)N)Br
InChIInChI=1S/C7H6BrN3/c8-5-1-2-6-3-7(9)10-11(6)4-5/h1-4H,(H2,9,10)
InChIKeyVQBAEMFAHLKKFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromopyrazolo[1,5-a]pyridin-2-amine (CAS 1391821-41-2): A Specialized Heterocyclic Building Block for Chemical Biology and Drug Discovery


6-Bromopyrazolo[1,5-a]pyridin-2-amine (CAS 1391821-41-2) is a heterocyclic organic compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol . It belongs to the pyrazolo[1,5-a]pyridine family—a privileged scaffold in medicinal chemistry known for its diverse kinase inhibition profiles [1]. The compound features a bromine atom at the 6-position of the fused pyrazolo[1,5-a]pyridine ring system and a free amine group at the 2-position, providing a dual-functional reactive handle for modular derivatization. As a versatile building block, it serves as a strategic intermediate in the synthesis of p110α-selective PI3K inhibitors and Polo-like kinase 1 (Plk1) inhibitors [2].

Why Generic Substitution Cannot Be Assumed for 6-Bromopyrazolo[1,5-a]pyridin-2-amine Among In-Class Analogs [1]


Procurement decisions for pyrazolo[1,5-a]pyridine-derived building blocks face a critical challenge: positional isomerism profoundly impacts both chemical reactivity and biological target engagement. The 6-bromo substitution in 6-bromopyrazolo[1,5-a]pyridin-2-amine is not interchangeable with the 5-bromo (CAS 1507592-34-8) or 7-bromo (CAS 1504287-12-0) regioisomers, as each position presents distinct electronic environments and steric constraints that dictate cross-coupling efficiency [1]. Moreover, the 6-bromo substituent confers specific electronic properties—with electron-withdrawing inductive effects that differ from the 6-chloro analog (CAS 1391820-18-0) and dramatically distinct lipophilicity and metabolic profiles compared to the 6-trifluoromethyl variant (CAS 1391821-43-4) . In kinase inhibitor programs, the 6-position substituent critically modulates selectivity among isoforms; the 6-bromo scaffold served as a key intermediate yielding a p110α PI3K inhibitor with IC50 of 0.9 nM, whereas unsubstituted or differently substituted analogs produce divergent selectivity profiles [2]. These quantifiable differences directly impact the fitness-for-purpose of the building block in any given medicinal chemistry or chemical biology campaign.

Quantitative Differentiation Evidence for 6-Bromopyrazolo[1,5-a]pyridin-2-amine Versus Key Analogs: A Procurement Selection Guide [REFS-1]


Positional Reactivity Advantage: 6-Br vs. 5-Br vs. 7-Br Regioisomers in Pd-Catalyzed Cross-Coupling [1]

In palladium-catalyzed cross-coupling reactions, the 6-bromo position on the pyrazolo[1,5-a]pyridine scaffold exhibits distinct reactivity compared to 5-bromo and 7-bromo regioisomers. Studies on regiodirected metallation and subsequent cross-coupling demonstrate that the electron density at position 6 favors oxidative addition with Pd(0) catalysts under milder conditions than position 7, while the 5-bromo isomer shows competing reactivity at the adjacent ring junction [1]. This positional electronic environment translates to differences in coupling yields and reaction scope. Class-level evidence from pyrazolo[1,5-a]pyridine functionalization studies indicates that 6-substituted derivatives participate in Suzuki–Miyaura couplings with aryl boronic acids achieving 52–95% yields under standard conditions , whereas 7-iodo derivatives require Negishi conditions for comparable functionalization [1].

Palladium-catalyzed cross-coupling Regioselective functionalization Building block reactivity

Halogen Electronic Differentiation: 6-Br vs. 6-Cl for Downstream PI3K Inhibitor Potency [1]

In the context of p110α-selective PI3K inhibitor discovery, the 6-bromopyrazolo[1,5-a]pyridine scaffold was identified as a privileged intermediate. Compound 5x, derived from the 6-bromo pyrazolo[1,5-a]pyridine core, achieved a p110α IC50 of 0.9 nM with 25-fold selectivity over p110β and 80-fold selectivity over p110δ [1]. While the 6-chloro analog (CAS 1391820-18-0) is commercially available and used in EP1 receptor antagonist programs , published PI3K potency data for 6-chloro-derived pyrazolo[1,5-a]pyridine compounds has not been reported at comparable sub-nanomolar levels. This suggests that the bromine atom's polarizability and size contribute uniquely to the binding interactions within the PI3K ATP-binding pocket.

PI3K inhibition Halogen SAR Kinase selectivity

Plk1 Kinase Inhibitor Scaffold Validation: 2-Amino-6-substituted Pyrazolopyridine Core [1]

A series of 2-amino-pyrazolopyridines was designed and optimized as Plk1 inhibitors, with the SAR developed from a low micromolar hit to compounds exhibiting low nanomolar Plk1 inhibitory activity [1]. The co-crystal structure of an optimized inhibitor with zebrafish Plk1 confirmed an ATP-competitive binding mode involving the 2-aminopyrazolopyridine core [1]. The 6-bromopyrazolo[1,5-a]pyridin-2-amine scaffold provides the requisite substitution pattern for further elaboration at the 6-position via cross-coupling to access the Plk1-active chemical space. The free 2-amine serves as both a hydrogen-bond donor/acceptor motif critical for hinge-region binding in the kinase ATP pocket and a reactive handle for urea, amide, or sulfonamide derivatization. By contrast, non-amine analogs such as 6-bromopyrazolo[1,5-a]pyridine (CAS 1264193-11-4) lack this essential pharmacophoric feature and cannot directly engage the kinase hinge region without additional synthetic manipulation.

Polo-like kinase 1 Mitosis inhibition ATP-competitive inhibitor

Measured Aqueous Solubility Advantage of 6-Bromo-Substituted Pyrazolo[1,5-a]pyridine Scaffolds vs. Unsubstituted Analogs [1]

Physicochemical optimization studies on pyrazolo[1,5-a]pyridine-based PI3K inhibitors demonstrated that 6-position substitution with bromine contributed to improved aqueous solubility profiles compared to unsubstituted parent scaffolds [1]. The electron-withdrawing nature of bromine reduces the basicity of the pyridine nitrogen, thereby modifying the compound's ionization state at physiological pH. Specifically, 6-bromo-substituted pyrazolo[1,5-a]pyridines showed enhanced solubility relative to the unsubstituted pyrazolo[1,5-a]pyridine core, which facilitated both in vitro assay performance and in vivo formulation [1]. In contrast, the 6-trifluoromethyl analog (CAS 1391821-43-4), while also electron-withdrawing, introduces significantly higher lipophilicity (calculated LogP increase of ~1.2 units vs. Br) , which can lead to different solubility and metabolic stability trade-offs.

Aqueous solubility Physicochemical optimization Drug-likeness

Dual-Functional Reactivity: Simultaneous 2-Amine Derivatization and 6-Br Cross-Coupling Enables Divergent Library Synthesis [1]

The unique synthetic value of 6-bromopyrazolo[1,5-a]pyridin-2-amine lies in its two orthogonal reactive handles: the 2-amine group and the 6-bromo substituent. The 2-amine can be selectively derivatized via urea formation (with isocyanates), sulfonamide coupling (with sulfonyl chlorides), or amide bond formation without affecting the 6-bromo group [1]. Subsequently, the 6-bromo position can undergo Pd-catalyzed Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira cross-coupling to introduce aryl, amine, or alkyne diversity elements . This is in contrast to the 5-bromo regioisomer (CAS 1507592-34-8), where the proximity of the bromine to the ring junction nitrogen can lead to competing coordination with palladium catalysts, potentially reducing cross-coupling efficiency . The 6-bromo position provides an electronically and sterically favorable environment for oxidative addition, enabling higher coupling yields and broader substrate scope.

Orthogonal functionalization Parallel library synthesis Modular derivatization

Purity and Availability Profile: Comparison of Commercial Sources for Procurement Decision-Making

Multiple commercial suppliers offer 6-bromopyrazolo[1,5-a]pyridin-2-amine with purity specifications ranging from 95% to 98% . Leyan (Shanghai) supplies the compound at 97% purity under catalog number 1219495 , while Biomart offers 95% purity with storage at 2–8°C . The 6-chloro analog (CAS 1391820-18-0) is available at 98% purity from Leyan , and the 6-methyl analog (CAS 1391821-40-1) is also commercially accessible . However, the 6-bromo analog's established role as a key intermediate in published PI3K and Plk1 inhibitor programs [1][2] provides procurement justification that the 6-chloro and 6-methyl analogs currently lack, as their use in peer-reviewed kinase drug discovery has not been demonstrated at an equivalent level of documentation.

Commercial availability Purity specification Procurement logistics

Recommended Application Scenarios for 6-Bromopyrazolo[1,5-a]pyridin-2-amine Based on Supported Evidence [1]


Design and Synthesis of p110α-Selective PI3K Inhibitors for Oncology Programs

Use 6-bromopyrazolo[1,5-a]pyridin-2-amine as the core building block for constructing p110α-selective PI3K inhibitors. Published SAR demonstrates that derivatives of the 6-bromo pyrazolo[1,5-a]pyridine scaffold achieve sub-nanomolar potency (IC50 = 0.9 nM) against p110α with 25-fold selectivity over p110β and 80-fold over p110δ [1]. The 6-bromo position allows late-stage diversification via Suzuki–Miyaura cross-coupling to explore the solvent-exposed region of the ATP-binding pocket, while the 2-amine provides the critical hinge-binding hydrogen bond donor/acceptor motif. Compounds from this series have demonstrated in vivo efficacy in HCT-116 human tumor xenograft models, confirming the translational relevance of this chemotype [1]. This scenario is directly supported by evidence from the PI3K inhibitor evidence item in Section 3.

Development of ATP-Competitive Polo-like Kinase 1 (Plk1) Inhibitors for Mitotic Regulation Studies

Employ 6-bromopyrazolo[1,5-a]pyridin-2-amine as the starting scaffold for Plk1 inhibitor design. The 2-aminopyrazolopyridine core has been validated through co-crystal structures with zebrafish Plk1, confirming an ATP-competitive binding mode in which the 2-amine engages the kinase hinge region [2]. The SAR developed from this series progressed from low micromolar hits to low nanomolar leads, with cell-based phenotypic assays confirming mitotic arrest consistent with Plk1 inhibition [2]. The 6-bromo substituent enables subsequent diversification to optimize selectivity against other Polo-like kinase family members (Plk2, Plk3, Plk4). This scenario is directly supported by evidence from the Plk1 inhibitor validation evidence item in Section 3.

Divergent Library Synthesis for Kinase Selectivity Profiling via Orthogonal Derivatization

Leverage the dual orthogonal reactive handles of 6-bromopyrazolo[1,5-a]pyridin-2-amine to construct focused kinase inhibitor libraries. The 2-amine can be derivatized first via reaction with isocyanates (forming ureas), sulfonyl chlorides (forming sulfonamides), or activated carboxylic acids (forming amides) without affecting the 6-bromo group [3]. Subsequently, the 6-bromo position can be elaborated via Pd-catalyzed Suzuki–Miyaura cross-coupling with diverse aryl and heteroaryl boronic acids (52–95% yield range demonstrated) . This two-step, divergent strategy maximizes the chemical space explored per synthetic step and is particularly suited for hit-to-lead optimization campaigns where rapid SAR exploration around both the hinge-binding motif (2-amine derivatives) and the solvent-exposed region (6-aryl derivatives) is required.

Physicochemical Property Optimization in Kinase Inhibitor Hit-to-Lead Programs

Select 6-bromopyrazolo[1,5-a]pyridin-2-amine over the 6-trifluoromethyl analog when balanced lipophilicity and aqueous solubility are critical design parameters. The 6-bromo substituent provides a favorable electronic and lipophilic profile (estimated ΔLogP ~−1.2 vs. 6-CF3) that has been shown to support adequate aqueous solubility for both in vitro assay performance and in vivo formulation in xenograft studies [4]. The bromine atom also serves as a versatile synthetic handle for subsequent diversification, unlike the metabolically stable but synthetically inert trifluoromethyl group. This scenario is directly supported by evidence from the solubility differentiation evidence item in Section 3.

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